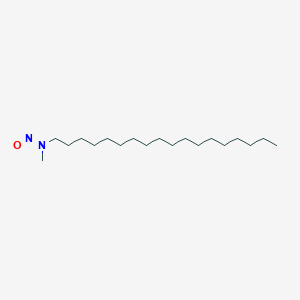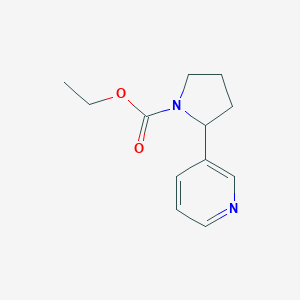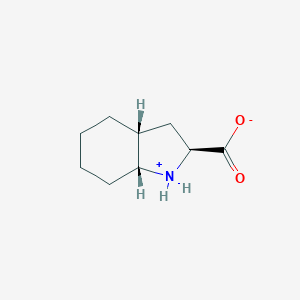
1,1'-二乙基-2,2'-菁英碘化物
描述
1,1’-Diethyl-2,2’-cyanine iodide is a quinocyanine dye. This photographic sensitizing dye is mainly used in silver halide photography. The dye aggregation in dilute aqueous solution displays red and blue shifted absorption bands .
Physical And Chemical Properties Analysis
1,1’-Diethyl-2,2’-cyanine iodide is a powder or crystal with a melting point of 273 °C (dec.) (lit.). It has a maximum absorption at 524 nm and an extinction coefficient of ≥25000 at 487-495 nm in ethanol .科学研究应用
Neuropharmacology
Decynium 22 has been identified as an inhibitor of organic cation transporters (OCTs), which are integral in the regulation of neurotransmitter levels in the brain. It has been shown to block the uptake of neurotoxins like 1-methyl-4-phenylpyridinium (MPP+) via the OCT3 transporter in rat astrocytes . This property makes it a valuable tool in studying the role of OCTs in neurodegenerative diseases and the potential development of therapeutic agents.
Antidepressant Research
In juvenile mice, Decynium 22 has exhibited standalone antidepressant-like effects. This is linked to its ability to increase plasma membrane monoamine transporter function, leading to faster serotonin clearance in the hippocampus region . This finding is significant for understanding the efficacy of antidepressants in juveniles and could influence the development of new treatments for depression.
Photophysics
Pseudoisocyanine iodide is studied for its luminescence kinetics when excited by pico- and subnanosecond laser pulses. The transmission and luminescence energy dependences on the pump energy are measured, providing insights into the energy transfer between coherently coupled fragments of J aggregates . This research is crucial for the development of new materials and technologies in the field of optoelectronics.
Material Science
The compound’s aggregation in TiO2 matrices has been explored, revealing the broadening of exciton bands and increased Stokes shifts due to significant disorder . This knowledge is beneficial for the design and optimization of dye-sensitized solar cells and other photonic devices.
Toxicological Studies
Decynium 22’s high-affinity binding to brain membrane homogenates has been characterized in zebrafish, an alternative toxicology model. This study helps in understanding the transport properties of drugs and toxins in ectothermic vertebrates, which is vital for environmental toxicology and pharmacology .
Diagnostic Assays
1,1’-Diethyl-2,2’-cyanine iodide is used as an absorber in methods to correct the fluorescence excitation-emission matrix (EEM). This application is important in various diagnostic assays where precise fluorescence measurements are required .
作用机制
Target of Action
Decynium 22 primarily targets the Plasma Membrane Monoamine Transporter (PMAT) and the Organic Cation Transporter (OCT) family in both human and rat cells . These transporters play a crucial role in the uptake of monoamines, which are key neurotransmitters in the nervous system .
Mode of Action
Decynium 22 acts as a potent inhibitor of PMAT and all members of the OCT family . It has been shown to block the uptake of the neurotoxin 1-methyl-4-phenylpyridinium (MPP) via the OCT3 transporter in rat astrocytes . It has little effect on high-affinity monoamine transporters such as the dopamine transporter and norepinephrine transporter .
Biochemical Pathways
The inhibition of PMAT and OCT by Decynium 22 affects the reuptake of monoamines, leading to increased levels of dopamine, norepinephrine, and serotonin in the nervous system . This can influence various biochemical pathways related to mood regulation and neurological function .
Pharmacokinetics
Its solubility in dmso is reported to be 454 mg/ml , which may influence its bioavailability and distribution in the body.
Result of Action
By inhibiting the reuptake of monoamines, Decynium 22 can increase the extracellular levels of these neurotransmitters . This has potential implications for the treatment of psychiatric disorders characterized by social impairment, such as schizophrenia and depression . For instance, Decynium 22 has been shown to enhance the effects of selective serotonin reuptake inhibitors (SSRIs) to inhibit serotonin clearance .
Action Environment
The action of Decynium 22 can be influenced by various environmental factors. For example, its inhibitory effect on ion channels can disrupt the release of neurotransmitters . This suggests that the neuronal environment and the state of ion channels can impact the efficacy and stability of Decynium 22 .
安全和危害
未来方向
属性
IUPAC Name |
(2E)-1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2.HI/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYRVMSXMHEDTL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20766-49-8 (Parent) | |
| Record name | Pseudoisocyanine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000977968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90883627 | |
| Record name | 1,1'-Diethyl-2,2'-cyanine iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
977-96-8, 63902-24-9 | |
| Record name | Pseudoisocyanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=977-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pseudoisocyanine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000977968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudoisocyanine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063902249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudoisocyanin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinolinium, 1-ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-Diethyl-2,2'-cyanine iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-2-[(1-ethyl-2(1H)-quinolylidene)methyl]quinolinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PSEUDOISOCYANINE IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRU7LG9LNL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)



![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B122666.png)



![Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate](/img/structure/B122681.png)
